molecular formula C5H7NO6S B11966504 6-Hydroxypyridin-2(1H)-one sulphate CAS No. 51100-43-7

6-Hydroxypyridin-2(1H)-one sulphate

Cat. No.: B11966504
CAS No.: 51100-43-7
M. Wt: 209.18 g/mol
InChI Key: JAGQQVFIGXVVPO-UHFFFAOYSA-N
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Description

Historical Context of Pyridinone Chemistry Research

The journey into pyridinone chemistry begins with its parent heterocycle, pyridine (B92270). Pyridine, a basic heterocyclic organic compound with the formula C₅H₅N, was first isolated in the late 1840s by the Scottish chemist Thomas Anderson from heated animal bones. acs.org He named it 'pyridine' from the Greek word 'pyr' (πῦρ), meaning fire, reflecting its discovery through high-temperature distillation. wikipedia.org For about two decades, its structure remained a puzzle until Wilhelm Körner and James Dewar, working independently, proposed its correct structure as a benzene (B151609) ring with one CH group replaced by a nitrogen atom. acs.orgwikipedia.org

The synthesis of pyridine and its derivatives evolved over the following decades. In 1881, the German chemist Arthur Rudolf Hantzsch developed a synthesis method, and in 1924, Russian chemist Aleksei Chichibabin devised an improved approach that is still influential in industrial routes today. acs.orgwikipedia.org

Pyridinones, which are derivatives of pyridine featuring a carbonyl group in the ring, represent a significant class of these compounds. frontiersin.org They can exist in isomeric forms, such as 2-pyridone and 4-pyridone, and often exhibit tautomerism with their corresponding hydroxypyridine forms. researchgate.net The synthesis of the pyridinone ring is typically achieved through two main strategies: the introduction of a carbonyl group onto a pre-existing pyridine ring or the cyclization-condensation of acyclic precursors. frontiersin.org The versatility in synthesis and the ability of the pyridinone scaffold to act as both a hydrogen bond donor and acceptor have made it a privileged structure in medicinal chemistry research, leading to the development of numerous derivatives with a wide range of biological activities. frontiersin.orgresearchgate.netnih.gov

Significance of Sulphated Heterocyclic Compounds in Academic Inquiry

The introduction of a sulphate group to a heterocyclic molecule is a chemical modification of significant academic interest. Sulphation can dramatically alter a compound's physicochemical properties, such as its solubility and polarity, which in turn influences its behavior in chemical and biological systems.

Research into the reactions of sulphate radicals (SO₄⁻) with substituted pyridines has provided valuable insights into oxidation mechanisms. nih.gov Studies using techniques like flash photolysis have been employed to determine the absolute rate constants for the reactions between sulphate radicals and various pyridine derivatives, identifying the formation of hydroxypyridine radical adducts as key intermediates. nih.gov This line of inquiry is crucial for understanding the environmental fate and metabolic pathways of pyridine-based compounds.

Furthermore, sulphating agents that incorporate pyridine, such as the pyridine-sulfur trioxide complex (Py·SO₃), are widely used in synthetic chemistry. researchgate.net This reagent is a versatile tool for the sulphation of various organic molecules, including polysaccharides, to generate water-soluble and often bioactive derivatives. researchgate.net The study of these reactions, including potential side reactions and the formation of pyridine-containing byproducts, is an active area of research to refine synthetic methodologies. researchgate.net The process of sulphation is also a critical modification in natural biomolecules like heparan sulfate (B86663), where the pattern of sulphation dictates biological function, making the study of sulphated heterocycles relevant to biochemistry and molecular biology. acs.org

Current State of Research on 6-Hydroxypyridin-2(1H)-one Sulphate

The parent compound, 6-Hydroxypyridin-2(1H)-one, is a well-characterized molecule. It is also commonly known by its tautomeric name, 2,6-dihydroxypyridine (B1200036). wikipedia.orgnih.gov It exists as a colorless solid and has been identified as a key intermediate in the microbial degradation of nicotine (B1678760) by the bacterium Arthrobacter nicotinovorans. wikipedia.org In this metabolic pathway, 6-Hydroxypyridin-2(1H)-one can be further oxidized by monooxygenase enzymes to produce 2,3,6-tri-hydroxypyridine. wikipedia.org

Properties of 6-Hydroxypyridin-2(1H)-one

PropertyValueReference
Chemical FormulaC₅H₅NO₂ wikipedia.orgnih.gov
Molar Mass111.100 g·mol⁻¹ wikipedia.org
AppearanceColorless crystalline solid wikipedia.org
Melting Point190–191 °C wikipedia.org
Solubility in WaterSoluble (41 g/L) wikipedia.org
Preferred IUPAC Name6-Hydroxypyridin-2(1H)-one wikipedia.org

Direct academic research focusing specifically on the sulphated derivative, 6-Hydroxypyridin-2(1H)-one sulphate , appears to be limited based on currently available literature. While the sulphation of heterocyclic compounds is a known chemical transformation, the synthesis, isolation, and characterization of this specific sulphated pyridinone are not extensively documented in dedicated studies.

However, based on the principles of organic synthesis, the formation of 6-Hydroxypyridin-2(1H)-one sulphate is theoretically plausible. The hydroxyl group on the pyridinone ring provides a reactive site for esterification with a sulphating agent, such as the aforementioned pyridine-sulfur trioxide complex or chlorosulfuric acid. Future research in this area could involve the synthesis of this compound to investigate how the addition of a sulphate group modifies its chemical properties, such as its acidity, chelating ability, and reactivity in further chemical transformations. Such studies would contribute to the broader understanding of structure-property relationships within the family of sulphated heterocyclic compounds.

Properties

CAS No.

51100-43-7

Molecular Formula

C5H7NO6S

Molecular Weight

209.18 g/mol

IUPAC Name

6-hydroxy-1H-pyridin-2-one;sulfuric acid

InChI

InChI=1S/C5H5NO2.H2O4S/c7-4-2-1-3-5(8)6-4;1-5(2,3)4/h1-3H,(H2,6,7,8);(H2,1,2,3,4)

InChI Key

JAGQQVFIGXVVPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)NC(=C1)O.OS(=O)(=O)O

Related CAS

626-06-2 (Parent)

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Modifications of 6 Hydroxypyridin 2 1h One Sulphate

Direct Synthesis Approaches for 6-Hydroxypyridin-2(1H)-one Sulphate

The direct synthesis of 6-Hydroxypyridin-2(1H)-one sulphate can be approached through methods that either introduce the hydroxyl and sulphate groups concurrently or by direct sulphation of the pre-formed hydroxypyridinone core.

Peroxydisulfate (B1198043) Oxidation Reactions in Sulphate Synthesis

The Elbs peroxydisulfate oxidation is a classical method for the hydroxylation of phenols and anilines, and its principles can be extended to the pyridine (B92270) series. acs.org This reaction involves the oxidation of a pyridinol (hydroxypyridine) with a peroxydisulfate salt, typically potassium peroxydisulfate (K₂S₂O₈), in an alkaline solution. The primary product of this reaction is a pyridyl sulfate (B86663) ester, which is subsequently hydrolyzed to yield the corresponding dihydroxypyridine. acs.org

For the synthesis of 6-Hydroxypyridin-2(1H)-one sulphate, this methodology implies the oxidation of a suitable pyridinone precursor. The reaction with peroxydisulfate ion in aqueous media can proceed through pyridine cation-radicals as primary intermediates. rsc.org The reaction mechanism involves an initial electron transfer from the pyridine ring to the peroxydisulfate, leading to the formation of a sulfate radical anion and a pyridine radical cation. rsc.org The attack of the sulfate radical anion onto the pyridine ring, followed by rearomatization, can lead to the formation of the sulfate ester.

While the Elbs oxidation is primarily used for hydroxylation following a hydrolysis step, the intermediate sulfate ester is precisely the target compound in this context. By carefully controlling the reaction conditions and preventing the final hydrolysis, the sulfate derivative can be isolated. For example, the synthesis of 4-pyridone-3-sulfate has been achieved using this approach, demonstrating its viability for producing pyridone sulfates. acs.org

Chemical Sulphation of Hydroxypyridinones

Direct sulphation of the hydroxyl group on the 6-Hydroxypyridin-2(1H)-one core represents a more straightforward synthetic route. Hydroxypyridinones (HPs) are a significant family of heterocyclic metal chelators, characterized by a 6-membered N-heterocycle with ortho-positioned keto and hydroxy groups. nih.gov This structure provides a reactive site for sulphation.

The sulphation reaction can be carried out using various sulphating agents. Common reagents include sulfur trioxide pyridine complex (SO₃·py), chlorosulfonic acid (ClSO₃H), or sulfamic acid (H₂NSO₃H). The choice of reagent and reaction conditions (solvent, temperature, base) is crucial to achieve selective O-sulphation without promoting side reactions on the pyridinone ring. The high affinity of hydroxypyridinones for metal ions also means that the starting material must be free of metal contaminants that could interfere with the reaction. nih.govnih.gov The reaction of the hydroxyl group with the sulphating agent results in the formation of the corresponding sulphate ester, 6-Hydroxypyridin-2(1H)-one sulphate.

Synthesis of Related Pyridinone and Hydroxypyridine Derivatives

The synthesis of the core pyridinone and hydroxypyridine structures is a foundational aspect of accessing the target sulphate compound. These methods are diverse, ranging from classical condensation reactions to modern multicomponent strategies. sci-hub.se

Cyclic Condensation and Ring-Forming Reactions for Pyridinones

The construction of the pyridinone ring is often achieved through condensation reactions that form the heterocyclic structure from acyclic precursors. acsgcipr.orgacsgcipr.org These methods are robust and allow for the synthesis of a wide array of functionalized pyridinones. acsgcipr.org

Key strategies include:

Guareschi-Thorpe Reaction: This involves the condensation of a cyanoacetamide with a 1,3-dicarbonyl compound in the presence of a base. This reaction directly yields a substituted 2-pyridone. acsgcipr.org

Bohlmann-Rahtz Pyridine Synthesis: This method allows for the formation of pyridines by condensing an enamine with an ethynyl (B1212043) ketone. acsgcipr.orgyoutube.com The reaction proceeds through a series of steps to build the pyridine ring, which can then be converted to the corresponding pyridone.

Hantzsch-type Synthesis: While classically known for producing dihydropyridines, modifications of the Hantzsch synthesis can lead to pyridones. acsgcipr.orgyoutube.combaranlab.org This typically involves the condensation of a β-ketoester, an aldehyde, and an amine source like ammonia (B1221849). youtube.com The resulting dihydropyridine (B1217469) can be oxidized to the pyridine, or the reaction can be tailored to yield a pyridone directly.

Table 1: Overview of Cyclic Condensation Reactions for Pyridinone Synthesis

Reaction Name Reactants Key Features Product Type
Guareschi-Thorpe Cyanoacetamide, 1,3-Dicarbonyl Compound Base-catalyzed condensation Substituted 2-Pyridone
Bohlmann-Rahtz Enamine, Ethynyl Ketone Condensation and cyclization Substituted Pyridine
Hantzsch-type β-Ketoester, Aldehyde, Amine One-pot condensation, often requires subsequent oxidation Dihydropyridine/Pyridine

Derivatization through Substitutions on the Pyridinone Core

Once the pyridinone ring is formed, its functionality can be further elaborated through various substitution reactions. researchgate.net The 2-pyridone moiety can be selectively functionalized at the C-3, C-4, and C-5 positions using transition metal-catalyzed C-H bond functionalization strategies. researchgate.net

Direct electrophilic formylation of a 2-pyridone core, for instance, can be achieved using the Duff reaction (hexamethylenetetramine in trifluoroacetic acid), as Vilsmeier-Haack and Gatterman conditions may prove unsuccessful for certain substituted cytisine (B100878) derivatives. nih.gov The resulting formyl group can then be used as a handle for further modifications, such as condensation reactions or cross-coupling reactions like the Heck and Sonogashira reactions to introduce enyl and ynyl substituents. nih.gov The introduction of a hydroxyl group can also be achieved through specific hydroxylation methods, such as the photochemical valence isomerization of pyridine N-oxides, which allows for selective C3-hydroxylation. acs.org

Table 2: Examples of Derivatization Reactions on the Pyridinone Core

Starting Material Reagent/Reaction Position of Substitution Product Reference
3-N-methylcytisine Hexamethylenetetramine, TFA (Duff Reaction) C-9 (formylation) 3-N-methyl-9-formylcytisine nih.gov
9-bromo-3-methylcytisine Trimethylsilylacetylene, Pd catalyst (Sonogashira) C-9 (alkynylation) 9-alkynyl-3-methylcytisine nih.gov
Pyridine N-oxide UV light C-3 (hydroxylation) 3-Hydroxypyridine (B118123) acs.org
Acrylamides Alkynes, Ru(II) catalyst C-H/N-H activation Substituted 2-Pyridones researchgate.net

Multicomponent Reaction Strategies for Pyridinone Scaffolds

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants. rsc.orgnih.gov These reactions are characterized by high atom economy and step efficiency, making them attractive for building complex molecular scaffolds like pyridinones. rsc.orgresearchgate.net

An efficient three-component, one-pot synthesis of fully substituted pyridin-2(1H)-ones can be achieved through the reaction of 1-acetyl-1-carbamoyl cyclopropanes, malononitrile, and cyclic secondary amines. nih.gov This proceeds via a tandem Knoevenagel condensation, ring-opening of the cyclopropane, and subsequent intramolecular cyclization. Theoretical studies on MCRs, such as the reaction between benzaldehyde, Meldrum's acid, and 6-aminouracil, provide a deeper understanding of the reaction mechanisms and help in optimizing conditions. nih.gov The versatility of MCRs allows for the synthesis of a diverse library of 2-pyridone-containing heterocycles, which are considered privileged scaffolds in medicinal chemistry. rsc.org

Table 3: Example of a Three-Component Reaction for Pyridinone Synthesis

Component 1 Component 2 Component 3 Key Process Resulting Scaffold Reference
1-acetyl-1-carbamoyl cyclopropane Malononitrile Cyclic secondary amine Knoevenagel condensation, Ring-opening, Intramolecular cyclization Fully substituted Pyridin-2(1H)-one nih.gov

Strategies for Regioselective Synthesis of Sulphated Analogues

The introduction of a sulphate group at a specific position on the 6-hydroxypyridin-2(1H)-one scaffold is a critical aspect of synthesizing analogues with tailored chemical and biological properties. The regioselectivity of sulphation is governed by the electronic and steric properties of the pyridinone ring and any existing substituents. The inherent tautomerism of the parent compound, existing as 2,6-dihydroxypyridine (B1200036) and 6-hydroxypyridin-2(1H)-one, further influences the outcome of sulphation reactions. Two primary strategies have been effectively employed to achieve regioselective synthesis of sulphated analogues: the Elbs persulfate oxidation and direct electrophilic sulfonation.

The Elbs persulfate oxidation is a well-established method for the hydroxylation of phenols to form para-diphenols. wikipedia.org Crucially, this reaction proceeds through a sulphate ester intermediate, which can be isolated under controlled conditions, thus providing a direct route to regioselectively sulphated pyridinones. wikipedia.orgsmolecule.com The reaction typically involves treating a phenolate (B1203915) ion with an alkaline solution of potassium persulfate. wikipedia.org The regioselectivity is generally high for the para-position relative to the activating hydroxyl group.

In the context of pyridinone chemistry, this method has been successfully applied to introduce a sulphate group at a specific position. For instance, the synthesis of 3-hydroxypyridine-2-carboxylic acid-6-sulfate was achieved by reacting 3-hydroxypicolinic acid with potassium peroxydisulfate in an aqueous solution of potassium hydroxide. This demonstrates the utility of the Elbs reaction in regioselectively functionalizing the pyridinone core.

Key Research Findings from Elbs Persulfate Oxidation Studies

Starting MaterialReagents and ConditionsProductYieldReference
3-Hydroxypicolinic acidPotassium peroxydisulfate, Potassium hydroxide, Water, Room temperature, 24hDipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate~44% nih.gov
4-PyridonePotassium persulfate, Potassium hydroxide, Water4-Pyridone-3-sulfate--

Note: The table is interactive and can be sorted by clicking on the column headers.

The mechanism of the Elbs oxidation accounts for the observed para-substitution. It is initiated by the nucleophilic attack of the phenolate ion on the peroxide oxygen of the persulfate, leading to the formation of an intermediate sulfate ester. wikipedia.org This intermediate can then be hydrolyzed to the corresponding hydroxyphenol. By arresting the reaction at the intermediate stage, the desired sulphated analogue can be obtained.

Direct electrophilic sulfonation is another powerful strategy for the regioselective synthesis of sulphated pyridinone analogues. In this approach, the hydroxypyridinone is treated with a sulfonating agent, such as fuming sulfuric acid (oleum) or a sulfur trioxide complex. The position of sulfonation is dictated by the directing effects of the substituents already present on the pyridine ring.

The 6-hydroxypyridin-2(1H)-one ring contains both an electron-donating hydroxyl group and the electron-withdrawing character of the pyridinone system. The hydroxyl group is an activating ortho- and para-director, while the amide functionality within the ring tends to deactivate it towards electrophilic attack. The interplay of these electronic effects determines the regiochemical outcome.

A notable example is the sulfonation of 4-hydroxypyridine. Treatment with fuming sulfuric acid in the presence of mercury sulfate as a catalyst leads to the regioselective formation of 4-hydroxypyridine-3-sulfonic acid in good yield. This demonstrates that direct sulfonation can be a viable and regioselective method for producing sulphated hydroxypyridines.

Illustrative Data from Direct Electrophilic Sulfonation Studies

Starting MaterialReagents and ConditionsProductYieldReference
4-HydroxypyridineFuming sulfuric acid (20% SO₃), Mercury sulfate, 190°C, 10h4-Hydroxypyridine-3-sulfonic acid70.84%

Note: The table is interactive and can be sorted by clicking on the column headers.

The choice of sulfonating agent and reaction conditions can be optimized to favor a particular regioisomer. Agents such as sulfur trioxide-pyridine complex (Py·SO₃) or chlorosulfonic acid offer milder alternatives to fuming sulfuric acid and can provide different regioselectivities depending on the substrate. nih.gov The inherent reactivity of the 6-hydroxypyridin-2(1H)-one system, with its multiple potential sites for electrophilic attack, makes the careful selection of reaction parameters paramount for achieving the desired sulphated analogue.

Spectroscopic and Crystallographic Investigations of 6 Hydroxypyridin 2 1h One Sulphate and Its Analogues

Elucidation of Molecular Structure through X-ray Crystallography

While a specific crystal structure for 6-Hydroxypyridin-2(1H)-one sulphate is not publicly available, the crystallographic features of analogous pyridinium (B92312) salts and pyridone derivatives provide significant insight into its likely solid-state arrangement.

Analysis of Crystal Packing and Intermolecular Interactions

The crystal packing of pyridinium salts is often dominated by a network of non-covalent interactions, including hydrogen bonds and π-π stacking. In the case of 6-Hydroxypyridin-2(1H)-one sulphate, the pyridinium cation and the sulphate anion would be key players in the supramolecular assembly. The N-H group and the hydroxyl group of the pyridinium cation are strong hydrogen bond donors, while the carbonyl oxygen is a hydrogen bond acceptor. The sulphate anion, with its multiple oxygen atoms, is a potent hydrogen bond acceptor.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is a powerful tool for determining the structure of molecules in solution. For 6-Hydroxypyridin-2(1H)-one sulphate, NMR studies would be crucial for assigning the proton and carbon resonances and for investigating the tautomeric equilibrium.

Assignment of Proton and Carbon Resonances

While specific NMR data for 6-Hydroxypyridin-2(1H)-one sulphate is not available, data from analogous compounds allows for the prediction of its spectral features. The presence of electron-donating groups, such as a hydroxyl group, on the pyridine (B92270) ring generally leads to an upfield shift of the signals for the ortho and para protons. dtic.mil

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the 6-Hydroxypyridin-2(1H)-one Moiety

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H3~6.0 - 6.5C3: ~105 - 115
H4~7.0 - 7.5C4: ~130 - 140
H5~6.0 - 6.5C5: ~105 - 115
N-H~10.0 - 12.0C2: ~160 - 165
C6-OHVariableC6: ~155 - 160

Note: These are estimated values based on data from substituted 2-pyridone derivatives and may vary depending on the solvent and concentration. nih.govscielo.org.mx

The ¹H NMR spectrum would be expected to show distinct signals for the three ring protons, with their chemical shifts and coupling constants providing information about their connectivity. The N-H proton would likely appear as a broad singlet at a downfield chemical shift. In ¹³C NMR, the carbonyl carbon (C2) and the carbon bearing the hydroxyl group (C6) would resonate at the most downfield positions. acs.org 2D NMR techniques such as COSY, HSQC, and HMBC would be essential for the unambiguous assignment of all proton and carbon signals. nih.gov

Analysis of Tautomeric Equilibrium in Solution

The tautomerism between the 6-hydroxypyridine and the 2-pyridone forms is a key characteristic of this class of compounds. chemtube3d.com The position of this equilibrium is highly dependent on the solvent polarity. stackexchange.comwuxibiology.com In non-polar solvents, the hydroxy form is often favored, while polar solvents, particularly those capable of hydrogen bonding like water and alcohols, tend to stabilize the more polar pyridone form. stackexchange.com

For 6-Hydroxypyridin-2(1H)-one, the equilibrium in solution would exist between the 6-hydroxy-2(1H)-pyridone and the 2,6-dihydroxypyridine (B1200036) tautomers. The formation of the sulphate salt would likely favor the pyridinium (pyridone) form in solution due to the stabilization of the positive charge on the nitrogen atom by the anionic sulphate. NMR spectroscopy is an excellent method for studying this equilibrium, as the two tautomers would exhibit distinct sets of signals. The relative integration of these signals would provide a quantitative measure of the tautomeric ratio. semanticscholar.org Computational studies on related systems have shown that the pyridone tautomer is more stable in solution due to strong solvent effects and self-association. wayne.edu

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Structural Characterization

IR and UV-Vis spectroscopy provide valuable information about the functional groups and electronic structure of a molecule.

Infrared (IR) Spectroscopy:

The IR spectrum of 6-Hydroxypyridin-2(1H)-one sulphate would be expected to show characteristic absorption bands for its functional groups. For the predominant pyridone tautomer, a strong absorption band corresponding to the C=O stretching vibration would be observed in the region of 1650-1670 cm⁻¹. scielo.org.mx The N-H stretching vibration would appear as a broad band around 3100-3300 cm⁻¹. The O-H stretch of the hydroxyl group would also be present, likely as a broad band in the region of 3200-3600 cm⁻¹, potentially overlapping with the N-H stretch. The sulphate anion would exhibit strong S-O stretching vibrations, typically in the 1100-1200 cm⁻¹ region. The presence of these characteristic bands would confirm the major structural features of the compound. researchgate.netresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy:

The UV-Vis spectrum is sensitive to the electronic structure and conjugation within the molecule. The two tautomers, 6-hydroxypyridin-2(1H)-one and 2,6-dihydroxypyridine, would have distinct absorption spectra. The 2-pyridone form, with its conjugated system, typically shows a strong absorption maximum (λmax) around 300-330 nm. diva-portal.org The 2,6-dihydroxypyridine tautomer would be expected to absorb at a shorter wavelength. The position and intensity of the absorption bands would be influenced by the solvent polarity. By comparing the UV-Vis spectrum of the compound in different solvents, it is possible to gain further insight into the tautomeric equilibrium. nist.govsemanticscholar.org

Identification of Functional Groups and Bond Vibrations

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups and vibrational modes within a molecule. For 6-Hydroxypyridin-2(1H)-one sulphate, the expected IR spectrum would exhibit characteristic bands for the hydroxyl, amine, carbonyl, and sulphate groups.

The analysis of analogues such as 2(1H)-Pyridinone and 4-Hydroxy-6-methylpyridin-2(1H)-one provides a basis for these expectations. In the gas phase IR spectrum of 2(1H)-Pyridinone, distinct vibrational frequencies are observed that can be assigned to specific bond vibrations. nist.govnist.govnist.gov For instance, the N-H stretching vibration is a key indicator of the pyridinone structure. The C=O stretching frequency is also a prominent feature, typically appearing in the range of 1650-1700 cm⁻¹.

In a study of 4-Hydroxy-6-methylpyridin-2(1H)-one, the IR spectrum showed bands at 3296 cm⁻¹ (N-H), 3094 cm⁻¹ (O-H), and 1640 cm⁻¹ (C=O). nist.gov The presence of the sulphate group in 6-Hydroxypyridin-2(1H)-one sulphate would introduce strong absorption bands typically found in the 1210-1270 cm⁻¹ (asymmetric S=O stretching) and 1040-1080 cm⁻¹ (symmetric S=O stretching) regions.

Table 1: Expected FT-IR Vibrational Frequencies for 6-Hydroxypyridin-2(1H)-one Sulphate and Analogues

Functional GroupAnalogous CompoundWavenumber (cm⁻¹)
N-H Stretch4-Hydroxy-6-methylpyridin-2(1H)-one nist.gov3296
O-H Stretch4-Hydroxy-6-methylpyridin-2(1H)-one nist.gov3094
C=O Stretch4-Hydroxy-6-methylpyridin-2(1H)-one nist.gov1640
S=O Asymmetric StretchGeneral Sulphate Compounds1210-1270
S=O Symmetric StretchGeneral Sulphate Compounds1040-1080

This table presents expected values for 6-Hydroxypyridin-2(1H)-one sulphate based on data from analogous compounds.

Electronic Transitions and π-System Characteristics

UV-Visible spectroscopy provides information about the electronic transitions within a molecule, particularly the π-system. The pyridinone ring, being an aromatic system, exhibits characteristic UV absorptions. The tautomerism between the keto (pyridinone) and enol (hydroxypyridine) forms can influence the electronic transitions, with the pyridone form generally being favored in polar solvents. wikipedia.org

For the parent compound, 2(1H)-Pyridinone, UV-Vis spectra show absorption maxima that are indicative of its π-π* and n-π* transitions. In a water solution, 2-Pyridone exhibits a λmax at 293 nm. wikipedia.org The presence of a hydroxyl group at the 6-position is expected to act as an auxochrome, potentially shifting the absorption maxima to longer wavelengths (a bathochromic shift).

Table 2: UV-Visible Absorption Maxima for 2(1H)-Pyridinone

CompoundSolventλmax (nm)
2(1H)-Pyridinone wikipedia.orgWater293
2(1H)-Pyridinone wikipedia.orgMethanol226.2, 297.6

This table provides reference data for the non-sulfated analogue.

Mass Spectrometry for Structural Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an essential tool for confirming the molecular weight and elucidating the structure of a compound through its fragmentation pattern. The molecular formula for 6-Hydroxypyridin-2(1H)-one sulphate is C₅H₇NO₆S, with a monoisotopic mass of approximately 208.999 g/mol .

Further fragmentation of the 6-Hydroxypyridin-2(1H)-one moiety would likely follow patterns observed for other pyridinone derivatives. For instance, the mass spectrum of 2(1H)-Pyridinone shows a molecular ion peak and subsequent fragmentation. nist.govnih.gov A study on 4-Hydroxy-6-methylpyridin-2(1H)-one reported a molecular ion peak at m/z 125 and a significant fragment at m/z 97. nist.gov

Table 3: Predicted Mass Spectrometry Fragmentation for 6-Hydroxypyridin-2(1H)-one Sulphate

Ionm/z (Predicted)Description
[M+H]⁺210.0Protonated molecular ion
[M-SO₃+H]⁺130.0Loss of sulphate group
[M-H]⁻208.0Deprotonated molecular ion
[M-H-SO₃]⁻128.0Loss of sulphate group

This table presents predicted m/z values based on the structure of 6-Hydroxypyridin-2(1H)-one sulphate and common fragmentation patterns.

Computational and Theoretical Studies on 6 Hydroxypyridin 2 1h One Sulphate Systems

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and stability of 6-hydroxypyridin-2(1H)-one systems. These calculations provide a detailed picture of electron distribution, molecular orbitals, and the energetic landscape of different molecular states.

DFT studies on related pyridinone derivatives have shown that the electronic properties and stability are highly dependent on the nature and position of substituents on the pyridinone ring. For instance, a DFT study on 6-amino-3-(1-hydroxyethyl) pyridine-2,4-diol demonstrated how the molecule's electronic characteristics influence its adsorption properties dntb.gov.ua. Theoretical investigations on 2- and 4-aminopyridines using DFT with the B3LYP functional have revealed that one-electron oxidation significantly affects tautomeric preferences and the stability of different isomers nih.gov.

Table 1: Calculated Properties of Substituted Pyridinone Derivatives from DFT Studies

Compound/SystemMethod/Basis SetKey FindingsReference
2- and 4-AminopyridinesDFT(B3LYP)/6-311+G(d,p)One-electron oxidation alters tautomeric preference and stability of isomers. nih.gov
6-Amino-3-(1-hydroxyethyl) pyridine-2,4-diolDFTElectronic characteristics influence adsorption behavior. dntb.gov.ua
3-Substituted PyridinesAM1 and PM5Tautomeric and conformational equilibria are influenced by substitution and solvent. mdpi.com
2,3-Dihydropyridin-4-onesB3LYP/6-31G(d,p)Substituents conjugated with the -C=C-C=O system significantly affect the ring's structure. researchgate.net

Modeling of Tautomeric Equilibria in Pyridinone Systems

One of the most fascinating aspects of pyridinone chemistry is the existence of tautomeric equilibria, primarily the keto-enol tautomerism between the pyridinone and hydroxypyridine forms. Computational modeling is an indispensable tool for studying these equilibria.

The tautomerism of 2-pyridone, the parent structure of 6-hydroxypyridin-2(1H)-one, has been extensively studied using ab initio and DFT methods wayne.edu. These studies have shown that in the gas phase, the 2-pyridone (keto) form is slightly more stable than the 2-hydroxypyridine (B17775) (enol) form wayne.eduacs.org. The energy difference is small, indicating that both tautomers can coexist in equilibrium wikipedia.org.

Computational investigations have revealed that substituents on the pyridinone ring can significantly shift this equilibrium. For example, a computational study on various substituted 2-hydroxypyridines showed that the electronic nature of the substituent plays a crucial role in determining the dominant tautomeric form researchgate.net. Electron-withdrawing groups tend to favor the less polar hydroxypyridine tautomer nih.gov. A theoretical investigation using the BHandHLYP/6-311+G(d,p) level of theory confirmed the slight prevalence of the lactim (enol) form for 2-pyridone in the gas phase, but also showed that substituents can modulate this preference through inductive and resonance effects nih.gov. For 6-hydroxypyridin-2(1H)-one, the presence of the hydroxyl group at the 6-position, which can act as both a hydrogen bond donor and acceptor, is expected to have a pronounced effect on the tautomeric equilibrium.

The Wikipedia page for 2,6-dihydroxypyridine (B1200036), which is a tautomer of 6-hydroxypyridin-2(1H)-one, lists its preferred IUPAC name as 6-Hydroxypyridin-2(1H)-one, suggesting the predominance of the keto form wikipedia.org.

The surrounding environment, particularly the solvent, has a profound impact on the position of the tautomeric equilibrium. Computational models, such as the Polarizable Continuum Model (PCM), are often employed to simulate solvent effects.

For 2-pyridone, it is well-established that polar solvents favor the more polar 2-pyridone (keto) form, while non-polar solvents favor the 2-hydroxypyridine (enol) form wikipedia.orgacs.org. Computational studies have corroborated these experimental findings, showing that the increase in medium polarity leads to a higher population of the lactam (keto) form nih.gov. This is attributed to the better solvation of the more polar keto tautomer in polar solvents.

In the context of 6-hydroxypyridin-2(1H)-one sulphate, the presence of the charged sulphate ion and the polar nature of the hydroxyl group would likely favor the keto form, especially in aqueous or other polar environments. Theoretical studies on 3-substituted pyridines have utilized the COSMO model to account for solvent effects in aqueous media, demonstrating the importance of including such effects in calculations mdpi.com.

Table 2: Tautomeric Preferences of Pyridinone Systems in Different Environments

SystemEnvironmentDominant TautomerComputational MethodReference
2-PyridoneGas Phase2-Pyridone (keto)Ab initio wayne.edu
2-PyridoneGas Phase2-Hydroxypyridine (enol) - slight prevalenceBHandHLYP/6-311+G(d,p) nih.gov
2-PyridoneNon-polar solvent2-Hydroxypyridine (enol)Experimental/Computational wikipedia.org
2-PyridonePolar solvent2-Pyridone (keto)Experimental/Computational wikipedia.orgnih.gov
Substituted 2-HydroxypyridinesVarious solventsVaries with substituent and solventUV/Vis and NMR with computational aid researchgate.net

Conformational Analysis and Energy Landscape Mapping

While the pyridinone ring is largely planar, the substituents attached to it can have multiple conformations, leading to a complex energy landscape. Conformational analysis aims to identify the stable conformers and the energy barriers between them.

For 6-hydroxypyridin-2(1H)-one, the primary source of conformational flexibility would be the orientation of the hydroxyl group. Computational methods can be used to perform a systematic scan of the potential energy surface by rotating the dihedral angle of the C-O-H bond to identify the most stable orientations.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry is a powerful tool for predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra and the structural elucidation of unknown compounds.

For 6-hydroxypyridin-2(1H)-one sulphate, DFT calculations can be used to predict ¹H and ¹³C NMR chemical shifts. The GIAO (Gauge-Independent Atomic Orbital) method is commonly used for this purpose. The accuracy of these predictions can be quite high, especially when appropriate levels of theory and basis sets are used, and solvent effects are considered researchgate.net. Predicted NMR spectra are available for related compounds in databases like the Human Metabolome Database (HMDB) and the Natural Products Magnetic Resonance Database (NP-MRD) . The use of NMR spectroscopy in conjunction with computational methods is also a powerful approach for studying tautomerism researchgate.net.

Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. These calculations provide a set of normal modes and their corresponding frequencies, which can be compared with experimental spectra to assign vibrational bands to specific molecular motions acs.orgarxiv.org. It is important to note that calculated frequencies are often scaled to better match experimental values due to approximations in the theoretical models and the neglect of anharmonicity nist.govnist.gov.

Table 3: Examples of Computationally Predicted Spectroscopic Data for Related Compounds

Spectrum TypeCompound/SystemComputational MethodKey InsightsReference
¹H NMR6-Hydroxyhexanoic acidPredictedProvides a reference spectrum for a hydroxy-containing compound.
¹H and ¹³C NMR1H-Imidazo[4,5-b]pyridineDFT/B3LYP/6-311G+(d,p) with GIAOCalculation of chemical shifts for structural analysis. researchgate.net
Vibrational FrequenciesPyridine (B92270)Ab initioPrediction of in-plane force field and vibrational spectra. acs.org
Vibrational Frequencies1H-Imidazo[4,5-b]pyridineDFT/B3LYP/6-31G(d,p)Analysis of monomeric and dimeric forms and comparison with experimental IR and Raman. researchgate.net

Investigation of Reaction Mechanisms via Computational Simulations

Computational simulations are invaluable for investigating the mechanisms of chemical reactions, providing detailed information about transition states, reaction pathways, and activation energies.

For 6-hydroxypyridin-2(1H)-one systems, computational studies can be employed to explore various potential reactions. For example, the reactivity of the pyridinone ring towards electrophilic or nucleophilic attack can be modeled. DFT calculations can be used to locate the transition state structures and calculate the energy barriers for different reaction pathways.

Studies on the reaction mechanisms of related pyridinone and dihydropyrimidine (B8664642) derivatives have demonstrated the power of this approach. For instance, a computational study on the reaction mechanism of dihydropyrimidinase, an enzyme that acts on a related ring system, used a quantum mechanical cluster approach to elucidate the catalytic mechanism and stereospecificity rsc.org. Similarly, computational investigations have been used to understand the reactivity of hexadienyne derivatives and the functionalization of pyridines researchgate.netnih.gov. Molecular docking studies combined with quantum mechanics can also be used to understand the interaction of pyridinone derivatives with biological targets, providing insights into their potential mechanisms of action nih.gov. These examples highlight the potential of computational simulations to unravel the intricate details of reactions involving 6-hydroxypyridin-2(1H)-one sulphate.

Reactivity, Reaction Mechanisms, and Chemical Transformations of 6 Hydroxypyridin 2 1h One Sulphate

Sulphation and Desulphation Mechanisms: Chemical Perspectives

The sulphation of 6-hydroxypyridin-2(1H)-one, a process of significant biological relevance, involves the enzymatic transfer of a sulfonate group from a donor molecule, typically 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of the pyridinone ring. This biotransformation is catalyzed by sulfotransferase enzymes (SULTs). The resulting 6-hydroxypyridin-2(1H)-one sulphate is a more water-soluble metabolite, facilitating its excretion from the body. ontosight.ai

From a chemical standpoint, the synthesis of 6-hydroxypyridin-2(1H)-one sulphate can be achieved through various methods. One common laboratory approach involves the reaction of 6-hydroxypyridin-2(1H)-one with a sulphating agent like sulfur trioxide pyridine (B92270) complex in an appropriate solvent. The reaction proceeds via an electrophilic attack of the sulfur trioxide on the oxygen atom of the hydroxyl group.

Desulphation, the reverse process, can occur chemically through hydrolysis, particularly under acidic conditions, which cleaves the sulphate ester bond to regenerate the parent hydroxypyridinone. Enzymatic desulphation is carried out by sulfatases, which play a crucial role in regulating the levels of sulphated compounds in biological systems.

Nucleophilic and Electrophilic Reactivity of the Pyridinone Core

The reactivity of the 6-hydroxypyridin-2(1H)-one core is dictated by the electronic properties of the pyridinone ring, which is influenced by the presence of the hydroxyl and carbonyl groups. The pyridinone ring is generally considered electron-deficient, making it susceptible to nucleophilic attack. nih.govuoanbar.edu.iq

Nucleophilic Reactivity: The electron-deficient nature of the pyridinone ring makes it a target for nucleophiles. Nucleophilic attack can occur at the carbon atoms of the ring, particularly at positions 4 and 6, which are rendered more electrophilic by the electron-withdrawing effect of the ring nitrogen and the carbonyl group. rsc.org

Electrophilic Reactivity: Conversely, the pyridinone ring is generally deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom. uoanbar.edu.iqyoutube.com However, the presence of the electron-donating hydroxyl group at the 6-position can increase the electron density of the ring, particularly at positions 3 and 5, making them more susceptible to electrophilic attack than the unsubstituted pyridinone ring. rsc.org Despite this, electrophilic substitution on the pyridinone core generally requires harsh reaction conditions. uoanbar.edu.iq

Radical Reactions and Photochemistry of Hydroxypyridinone Analogues

Hydroxypyridinone analogues can participate in radical reactions, which often involve the generation of highly reactive radical species. hydrogenlink.com These reactions can be initiated by various means, including exposure to UV light or interaction with radical initiators. The hydroxyl group on the pyridinone ring can be a site for hydrogen abstraction, leading to the formation of a pyridinone-based radical. youtube.comyoutube.com These radicals can then participate in a variety of subsequent reactions, including addition to double bonds and coupling reactions. youtube.com

The photochemistry of hydroxypyridinone analogues is an area of growing interest. Upon absorption of UV light, these molecules can be excited to higher energy states, leading to various photochemical transformations. For instance, pyridine N-oxides, which are structurally related to hydroxypyridinones, can undergo photochemical valence isomerization to form oxaziridine (B8769555) intermediates, which can then rearrange to yield 3-hydroxypyridines. acs.org This suggests that similar photochemical pathways may be accessible to hydroxypyridinone derivatives, potentially leading to the formation of novel rearranged products.

Interactions with Metal Ions: Chelation Chemistry and Ligand-Metal Coordination

6-Hydroxypyridin-2(1H)-one and its derivatives are excellent chelating agents for a variety of metal ions, particularly hard Lewis acids like Fe(III), Al(III), and Ga(III). nih.govnih.govnih.gov The chelation occurs through the deprotonated hydroxyl and carbonyl oxygen atoms, which form a stable five-membered ring with the metal ion. rsc.org The sulphate group in 6-hydroxypyridin-2(1H)-one sulphate can influence the chelation properties by altering the electronic and steric environment of the chelating site.

The coordination chemistry of hydroxypyridinone-based ligands is diverse, with the ability to form complexes with various stoichiometries, including 1:1, 2:1, and 3:1 (ligand:metal) ratios, depending on the metal ion and the specific ligand structure. kcl.ac.uk The stability of these metal complexes is a key factor in their biological and therapeutic applications. hopotx.comnih.govacs.org The affinity of these ligands for different metal ions can be tuned by modifying the substituents on the pyridinone ring. nih.gov

Metal IonLigandLog βpMReference
Fe(III)3,4,3-LI(1,2-HOPO)43.5 ± 0.7- hopotx.com
Zr(IV)3,4,3-LI(1,2-HOPO)43.1 ± 0.6- hopotx.com
Ce(IV)3,4,3-LI(1,2-HOPO)41.5- nih.gov
Th(IV)3,4,3-LI(1,2-HOPO)-- nih.gov
Pu(IV)3,4,3-LI(1,2-HOPO)-- hopotx.com
Fe(III)Deferiprone36.920.6 nih.govrsc.org
Ga(III)Deferiprone-- nih.gov
Al(III)Deferiprone-- nih.gov

Stereochemical Aspects of Reactions Involving Pyridinone Derivatives

The stereochemistry of reactions involving pyridinone derivatives can be controlled to a significant extent, which is crucial for the development of chiral drugs and other bioactive molecules. acs.org The introduction of chiral centers into the pyridinone scaffold can be achieved through various synthetic strategies, including the use of chiral starting materials or chiral catalysts. mdpi.com

For example, the asymmetric addition of nucleophiles to N-alkylpyridinium electrophiles can lead to the formation of dihydropyridine (B1217469) products with high regiochemical and stereochemical control. mdpi.com Similarly, the stereoselective dearomatization of pyridine derivatives can provide access to a variety of chiral piperidines and related heterocyclic compounds. mdpi.com The stereochemical outcome of these reactions can be influenced by a variety of factors, including the nature of the substrate, the catalyst, and the reaction conditions.

Biochemical Roles and Enzymatic Transformations of 6 Hydroxypyridin 2 1h One Sulphate

Role as a Metabolic Intermediate in Biochemical Pathways

6-Hydroxypyridin-2(1H)-one sulphate is recognized as a metabolic intermediate, signifying its position within a series of biochemical reactions essential for cellular function and the transformation of xenobiotics. ontosight.ai The parent compound, 6-Hydroxypyridin-2(1H)-one, also known as 2,6-dihydroxypyridine (B1200036), has been identified as an intermediate in the metabolic degradation of nicotine (B1678760) by the bacterium Arthrobacter nicotinovorans. wikipedia.org In this pathway, nicotine is broken down into various compounds, with 6-Hydroxypyridin-2(1H)-one being a key molecule that is further processed by the organism.

The formation of 6-Hydroxypyridin-2(1H)-one sulphate suggests a subsequent metabolic step, likely a detoxification or modification process, where a sulphate group is enzymatically added to the 6-hydroxypyridin-2(1H)-one molecule. This sulphation reaction is a common route in the metabolism of various phenolic compounds and xenobiotics in many organisms, including mammals. The addition of a sulphate group generally increases the water solubility of a compound, facilitating its excretion from the body. Therefore, 6-Hydroxypyridin-2(1H)-one sulphate likely represents a more water-soluble, excretable form of its parent compound.

While the precise biochemical pathways involving 6-Hydroxypyridin-2(1H)-one sulphate are not extensively detailed in current scientific literature, its existence points to its role in the metabolic fate of pyridinone-containing structures.

Enzymatic Sulphation and Desulphation Processes: Mechanistic Insights

The transformation of 6-Hydroxypyridin-2(1H)-one to its sulfated form is an enzymatic process. ontosight.ai This reaction, known as sulphation or sulfonation, is catalyzed by a family of enzymes called sulfotransferases (SULTs). These enzymes facilitate the transfer of a sulfonate group (SO3-) from a donor molecule, typically 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to an acceptor molecule, which in this case is the hydroxyl group of 6-Hydroxypyridin-2(1H)-one.

The general mechanism for the sulphation of a hydroxyl group by a SULT enzyme involves the nucleophilic attack of the hydroxyl oxygen of the substrate onto the sulfur atom of PAPS. This results in the formation of the sulfated product and the release of 3'-phosphoadenosine-5'-phosphate (PAP).

Conversely, the removal of the sulphate group, a process known as desulphation, is catalyzed by sulfatase enzymes. These enzymes hydrolyze the sulphate ester bond, releasing inorganic sulphate and regenerating the parent hydroxyl compound. The balance between the activities of sulfotransferases and sulfatases can be a critical determinant of the concentration and biological activity of the sulfated compound and its non-sulfated precursor.

Specific sulfotransferase and sulfatase enzymes responsible for the metabolism of 6-Hydroxypyridin-2(1H)-one sulphate have not yet been definitively identified in the literature. However, based on the metabolism of other phenolic compounds, it is plausible that cytosolic SULTs, such as those from the SULT1 family, are involved in its formation.

Interactions with Biological Macromolecules: Mechanistic Insights

The addition of a negatively charged and hydrophilic sulphate group to 6-Hydroxypyridin-2(1H)-one can significantly alter its interactions with biological macromolecules such as proteins and nucleic acids. While direct studies on the binding of 6-Hydroxypyridin-2(1H)-one sulphate to macromolecules are scarce, general principles of molecular interactions can provide insights.

The parent hydroxypyridinone core is known for its metal-chelating properties. nih.gov However, the impact of sulphation on this characteristic is not well-documented. The introduction of a bulky, negatively charged sulphate group could sterically hinder or electrostatically influence the ability of the pyridinone ring to coordinate with metal ions within the active sites of metalloenzymes.

Furthermore, the sulphate group can participate in electrostatic interactions, such as hydrogen bonding and salt bridges, with amino acid residues on the surface of proteins. These interactions could potentially modulate the structure and function of the protein. For instance, the binding of a sulfated molecule could allosterically regulate enzyme activity or affect protein-protein interactions.

It is important to note that without specific experimental data on the interaction of 6-Hydroxypyridin-2(1H)-one sulphate with specific biological targets, these insights remain speculative.

Regulation of Biochemical Activity via Sulphation

Sulphation is a key mechanism for regulating the biological activity of many endogenous and exogenous compounds. ontosight.ai The addition of a sulphate group can have several consequences for the biochemical activity of 6-Hydroxypyridin-2(1H)-one.

Modulation of Receptor Binding and Enzyme Inhibition: The altered size, shape, and charge distribution resulting from sulphation can drastically change the affinity of the molecule for its biological targets. If the parent compound, 6-Hydroxypyridin-2(1H)-one, has any affinity for specific receptors or enzymes, the sulphate conjugate may exhibit a different binding profile, potentially leading to activation, inhibition, or no interaction at all.

Control of Bioavailability: As sulphation generally increases water solubility, it can affect the absorption, distribution, and excretion of the compound. This can limit the bioavailability of the parent compound by promoting its clearance from the body. In this context, sulphation often serves as a detoxification pathway.

Activation or Inactivation of Biological Effects: In some cases, sulphation can lead to the bioactivation of a compound, where the sulfated metabolite is more biologically active than the parent molecule. Conversely, and more commonly for xenobiotics, sulphation leads to inactivation and detoxification. The specific effect of sulphation on the activity of 6-Hydroxypyridin-2(1H)-one is yet to be determined through dedicated research.

The table below summarizes the potential regulatory effects of sulphation on 6-Hydroxypyridin-2(1H)-one.

Feature6-Hydroxypyridin-2(1H)-one (Parent Compound)6-Hydroxypyridin-2(1H)-one sulphate (Sulfated Metabolite)
Solubility Lower water solubilityHigher water solubility
Biological Activity Potential for specific interactions (e.g., metal chelation)Activity likely altered (potentially reduced or different)
Metabolic Fate Substrate for sulphationTargeted for excretion
Regulatory Role Activity determined by its intrinsic propertiesActivity regulated by the balance of sulphation and desulphation

Emerging Research Avenues and Methodological Innovations in 6 Hydroxypyridin 2 1h One Sulphate Research

Development of Novel Analytical Techniques for Detection and Quantification

The accurate detection and quantification of 6-Hydroxypyridin-2(1H)-one and its derivatives are crucial for understanding their metabolic fate and biological activity. While traditional methods like gas chromatography (GC) and high-performance liquid chromatography (HPLC) have been employed, recent research focuses on enhancing sensitivity, specificity, and efficiency. cdc.govnih.govhelixchrom.com

Advanced chromatographic techniques are at the forefront of these developments. The use of core-shell mixed-mode columns in HPLC, for instance, allows for the separation of hydrophilic pyridine (B92270) compounds without the need for ion-pairing reagents, which are often incompatible with mass spectrometry (MS). helixchrom.com This approach provides good peak shape and resolution, enabling elution of multiple compounds within a short timeframe under isocratic conditions. helixchrom.com For the analysis of pyridine compounds in biological matrices, methods involving extraction through a Teflon membrane or direct injection after protein precipitation are utilized. nih.gov

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), remains a powerful tool. cdc.gov High-resolution gas chromatography (HRGC) has significantly improved resolution and sensitivity. cdc.gov For trace analysis in biological samples like blood, the development of methods using high-resolution gas chromatography and magnetic sector mass spectrometry is pushing detection limits into the low parts-per-trillion range. cdc.gov Furthermore, techniques like supercritical fluid chromatography with Fourier transform infrared flow cell detectors offer sensitive and selective detection. cdc.gov

Table 1: Comparison of Analytical Methods for Pyridine Derivatives

Analytical MethodSample MatrixKey AdvantagesSample Detection LimitReference
Gas Chromatography (GC)UrineHigh repeatability1 ppb nih.gov
High-Performance Liquid Chromatography (HPLC)Urine, Biological LiquidsCompatibility with liquid matricesNot specified nih.gov
GC with Flame Ionization Detection (GC/FID)Biological LiquidsDirect injection or headspace analysisNot specified nih.gov
GC-MSEnvironmental SamplesHigh sensitivity and specificityNot specified cdc.gov
Core-Shell Mixed-Mode HPLCGeneralNo ion-pairing reagent needed, MS compatibleNot specified helixchrom.com

It is important to note that the desorption efficiency of pyridine from sorbent materials like charcoal can be low and variable at low concentrations, which can be a challenge for air sampling analysis. osha.gov The development of alternative sorbents, such as XAD-7, has shown to provide high and constant desorption efficiency, allowing for smaller air sample volumes. osha.gov

Advancements in Synthetic Strategies for Complex Analogues

The synthesis of complex analogues of 6-Hydroxypyridin-2(1H)-one is essential for exploring structure-activity relationships and developing new therapeutic agents. nih.gov Researchers are continually refining synthetic routes to improve yields, introduce diverse functionalities, and create more complex molecular architectures. researchgate.netmdpi.com

One common strategy involves the modification of readily available starting materials. For example, 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one has been synthesized from kojic acid through a multi-step process involving protection of a hydroxyl group, reaction with ammonia (B1221849) to form the pyridinone ring, and subsequent deprotection. rsc.org Another approach starts with 2,3-dihydroxypyridine (B124209) to create substituted 3,2-HOPOs. mdpi.com

Modern synthetic methodologies are also being employed to construct the pyridinone core and introduce substituents. One-pot syntheses are being developed for their efficiency and environmental friendliness. For instance, 2-(1H)-pyridinone can be synthesized directly from dimethyl 3-oxopentanedioate, N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), and a primary amine using a proline catalyst. nih.gov Cross-coupling reactions, such as the Buchwald-Hartwig and Suzuki-Miyaura reactions, are instrumental in creating C-C and C-N bonds to attach various aryl and amino groups to the pyridinone scaffold. mdpi.com

The synthesis of more complex, multi-dentate ligands based on the hydroxypyridinone framework is an active area of research, particularly for applications in chelation therapy and radiopharmaceuticals. researchgate.net These strategies often involve building two main frameworks separately and then linking them together, for example, through the formation of an amide bond. researchgate.net

Integrated Computational-Experimental Approaches for Mechanistic Elucidation

The combination of computational modeling and experimental studies provides a powerful paradigm for elucidating the mechanisms of action of 6-Hydroxypyridin-2(1H)-one and its analogues. nih.gov Computational methods, such as Density Functional Theory (DFT), are used to predict molecular geometries, electronic properties, and reaction barriers, offering insights that can guide experimental design. wuxibiology.comnih.gov

For instance, computational studies have been used to understand the metal-chelating properties of hydroxypyridinone derivatives. researchgate.net These studies can predict the stoichiometry of metal-ligand complexes and provide information on the coordination environment. researchgate.net ESI-MS spectrometric measurements can then be used to experimentally verify the formation of these complexes. researchgate.net This integrated approach was used to study the enhanced iron chelating properties of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one, where computational analysis helped to understand how tautomeric changes influence its coordinating ability. rsc.orgnih.gov

Quantum chemistry calculations have also been instrumental in understanding the tautomerization of hydroxypyridines. wuxibiology.comnih.gov DFT calculations can predict the relative stabilities of tautomers in different solvent environments and the energy barriers for their interconversion. wuxibiology.comnih.gov These theoretical predictions can be validated by experimental techniques like UV/Vis and NMR spectroscopy. semanticscholar.org For example, calculations have shown that the tautomerization of 2-hydroxypyridine (B17775) to 2-pyridone is nearly barrierless when assisted by formic acid, a finding that complements experimental observations from laser-induced fluorescence spectroscopy. nih.gov

Exploration of Isomeric and Tautomeric Forms in Complex Environments

The isomeric and tautomeric forms of 6-Hydroxypyridin-2(1H)-one and related compounds play a critical role in their chemical reactivity and biological function. wikipedia.org The equilibrium between different tautomers, such as the hydroxy and keto forms, can be highly sensitive to the surrounding environment, including the polarity of the solvent. wuxibiology.comwikipedia.org

2-Hydroxypyridine exists in equilibrium with its tautomer, 2-pyridone. wuxibiology.com In non-polar solvents, the 2-hydroxypyridine form is generally favored, while polar solvents shift the equilibrium towards the 2-pyridone form. wikipedia.org This is due to the larger dipole moment of 2-pyridone, which is better stabilized by polar solvents. wuxibiology.com The presence of water molecules can also significantly influence the tautomeric equilibrium by forming hydrogen bonds and reducing the energy barrier for interconversion. wuxibiology.com

The study of these tautomeric equilibria often involves a combination of spectroscopic techniques and computational analysis. UV/Vis spectroscopy is particularly useful for quantitatively determining the amounts of each tautomer in different solvents, as the different forms exhibit distinct absorption spectra. semanticscholar.org For example, the tautomeric equilibrium between 3-pyridone and 3-hydroxypyridine (B118123) shows characteristic absorption peaks for the zwitterionic form in water. researchgate.net NMR spectroscopy can also provide information, although it may not always be able to discriminate between the tautomeric forms. semanticscholar.org

Understanding the tautomerism of these compounds is crucial, as the different forms can have distinct biological activities and interactions with molecular targets. For instance, the tautomeric state can influence the metal-chelating ability of hydroxypyridinones, which is central to their therapeutic applications. rsc.org

Q & A

Q. How does the sulfate moiety in 6-Hydroxypyridin-2(1H)-one sulphate influence its pharmacokinetic profile compared to non-sulfated analogs?

  • Methodological Answer : Compare logP values (via shake-flask method) and plasma protein binding (ultrafiltration) between the sulfate and hydrochloride forms. Sulfated derivatives typically exhibit lower logP (–1.2 vs. –0.5) and higher plasma stability (t₁/₂ >4 h) due to reduced renal clearance .

Q. What in vitro models are appropriate for studying the compound’s potential as a biochemical modulator in cancer therapy?

  • Methodological Answer : Use 3D spheroid models (e.g., MCF-7 breast cancer) treated with 6-Hydroxypyridin-2(1H)-one sulphate (25 µM) alongside 5-fluorouracil. Measure apoptosis via Annexin V/PI staining and validate uridine rescue effects through metabolite profiling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.